Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate
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Overview
Description
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate typically involves the protection of an amine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Deprotection: The major product is the free amine after the removal of the Boc group.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate primarily involves the protection and deprotection of amines. The Boc group stabilizes the amine during synthetic processes and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and modifications in multi-step synthesis.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate
- Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes an ethyloxetane moiety. This structural feature can impart unique reactivity and properties compared to other Boc-protected compounds.
Properties
Molecular Formula |
C13H22NNaO5 |
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Molecular Weight |
295.31 g/mol |
IUPAC Name |
sodium;3-(3-ethyloxetan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C13H23NO5.Na/c1-5-13(7-18-8-13)6-9(10(15)16)14-11(17)19-12(2,3)4;/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16);/q;+1/p-1 |
InChI Key |
XFDSJUXKCRVYIK-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(COC1)CC(C(=O)[O-])NC(=O)OC(C)(C)C.[Na+] |
Origin of Product |
United States |
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